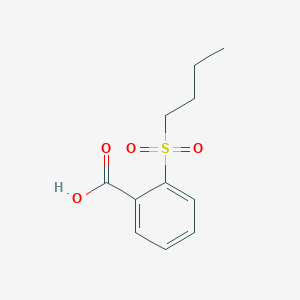

2-(Butylsulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butylsulfonyl)benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C11H14O4S and a molecular weight of 242.3 .

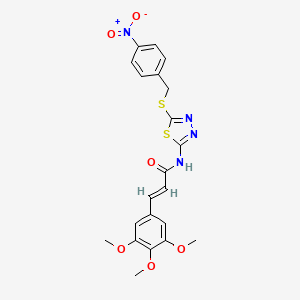

Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 hydroxyl group, and 1 sulfone .Scientific Research Applications

Metabolism and Enzymatic Processes

2-(Butylsulfonyl)benzoic acid is involved in the oxidative metabolism of certain pharmaceutical compounds. For instance, it is a metabolite in the degradation pathway of the antidepressant Lu AA21004, undergoing various enzymatic transformations in human liver microsomes and recombinant enzymes (Hvenegaard et al., 2012).

Synthesis and Chemical Transformations

This compound plays a role in the synthesis of chiral building blocks for pharmaceuticals, such as renin inhibitors. Its enantioselective synthesis has been reported, indicating its utility in producing specific stereochemical configurations (Yuasa et al., 1998). Additionally, benzoic acid derivatives, including this compound, have been studied for their roles in selective C–H bond functionalization, a key process in organic synthesis (Li et al., 2016).

Biological and Environmental Implications

Derivatives of benzoic acid, such as this compound, have been explored for their potential biological roles. For example, benzoic acid derivatives are discussed in the context of inducing stress tolerance in plants, suggesting a possible role in agricultural and environmental applications (Senaratna et al., 2004). Also, the electrochemical behavior of similar compounds in aqueous solutions has been studied, which is relevant for environmental monitoring and treatment processes (Mandić et al., 2004).

Mechanism of Action

Target of Action

It is known to be used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Benzoic acid, a structurally related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(Butylsulfonyl)benzoic acid may also undergo metabolic transformations in the body, potentially influencing its interactions with its targets.

Biochemical Pathways

Benzoic acid derivatives, including hydroxybenzoic acids, are known to be involved in various biosynthetic pathways of phenolic compounds present in foods . These pathways, known as the shikimate and phenylpropanoid pathways, are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The pharmacokinetics of local anesthetics, which are structurally similar to benzoic acid, are well-studied . These compounds are weak bases, and their onset of action is related to their pKa . This information may provide some insights into the potential ADME properties of this compound.

Result of Action

Structural changes in benzoic acid crystals under pressure have been observed, including variations in cell parameters and consequently cell volume, along with changes in energetic, geometric, and electronic characteristics . These observations suggest that this compound may also induce molecular and cellular changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production and accumulation of secondary metabolites, such as phenolic compounds, can vary based on environmental conditions . Additionally, the absorption spectra of benzoic acid in aqueous solutions can vary with pH and the presence of salts . These findings suggest that environmental factors such as pH, temperature, and the presence of other compounds could influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Benzoic acid derivatives, which 2-(Butylsulfonyl)benzoic acid is part of, are known to be involved in the biosynthesis of phenolic compounds present in foods

Cellular Effects

Benzoic acid, a related compound, has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzylic compounds, which include this compound, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Benzoic acid, a related compound, has been studied in pigs and poultry, showing that it has dose-dependent effects

Metabolic Pathways

Benzoic acids are known to be involved in the biosynthesis of phenolic compounds in foods . They interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzoic acid, a related compound, is known to have specific transport and distribution characteristics

Subcellular Localization

Protein subcellular localization prediction tools like DeepLoc 2.0 can provide insights into the potential subcellular localization of proteins that interact with this compound .

Properties

IUPAC Name |

2-butylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHIBSFKGKUZBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)

![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)

![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)